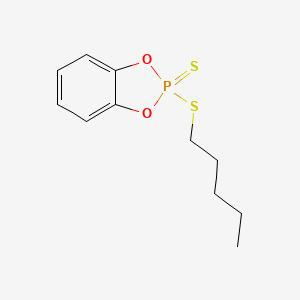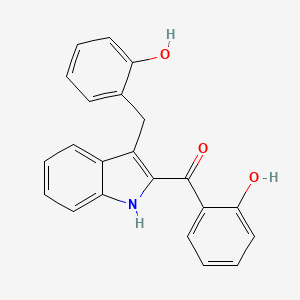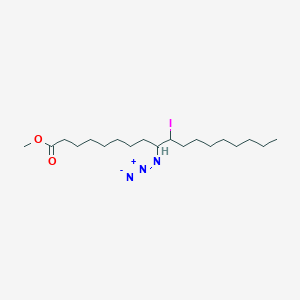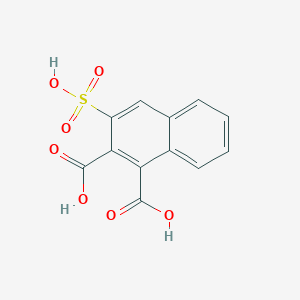
1,1'-(Decane-1,10-diyl)bis(4-methylpiperazine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is a chemical compound characterized by the presence of two 4-methylpiperazine groups connected by a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) typically involves the reaction of decane-1,10-diyl dichloride with 4-methylpiperazine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) follows similar synthetic routes but with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine nitrogen atoms can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually conducted in anhydrous solvents like tetrahydrofuran or ether.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are performed in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine).
Reduction: Reduced derivatives with hydrogenated piperazine rings.
Substitution: Substituted derivatives with new functional groups attached to the piperazine nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a component in drug delivery systems.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, or electrostatic interactions, leading to modulation of their activity. The specific pathways involved depend on the context of its application, such as inhibition of microbial growth or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,1’-(Decane-1,10-diyl)bis(4-amino-2-methylquinolinium): Similar structure but with quinolinium groups instead of piperazine.
Bis(1-butylpentyl)decane-1,10-diyl diglutarate: Different functional groups but similar decane backbone.
Uniqueness: 1,1’-(Decane-1,10-diyl)bis(4-methylpiperazine) is unique due to its specific combination of piperazine rings and decane linker, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
94678-03-2 |
|---|---|
Molekularformel |
C20H42N4 |
Molekulargewicht |
338.6 g/mol |
IUPAC-Name |
1-methyl-4-[10-(4-methylpiperazin-1-yl)decyl]piperazine |
InChI |
InChI=1S/C20H42N4/c1-21-13-17-23(18-14-21)11-9-7-5-3-4-6-8-10-12-24-19-15-22(2)16-20-24/h3-20H2,1-2H3 |
InChI-Schlüssel |
HROXODDMDNVCPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CCCCCCCCCCN2CCN(CC2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(E)-{[2-(Hydrazinylidenemethyl)hydrazinyl]methylidene}amino]ethane-1-sulfonic acid](/img/structure/B14347968.png)

![1-Methyl-3-[5-(methylcarbamoylamino)pentyl]urea](/img/structure/B14347982.png)


![3,3'-[(Piperidin-1-yl)phosphoryl]di(1,3-oxazolidin-2-one)](/img/structure/B14348002.png)
![N~1~,N~2~-Bis(2-{[(pyridin-2-yl)methyl]sulfanyl}ethyl)ethanediamide](/img/structure/B14348003.png)
![Bis[(2-oxo-1,3-oxazolidin-3-yl)]phosphinic bromide](/img/structure/B14348006.png)
![4-[(E)-3-(4-methylphenoxy)prop-1-enyl]benzonitrile](/img/structure/B14348010.png)


![2-Chloro-5-[(cyclohexylmethyl)sulfamoyl]benzene-1-sulfonyl chloride](/img/structure/B14348026.png)


